(L)-Suberyl Carnitine

Beschreibung

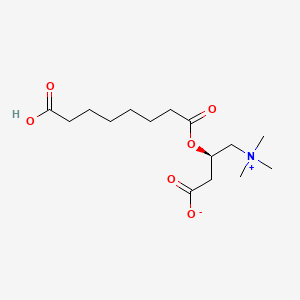

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWVEIPYMGBQPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858399 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102636-81-7 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physiological Concentrations of (L)-Suberyl Carnitine in Human Plasma

This guide provides a comprehensive overview of (L)-Suberyl Carnitine, a key biomarker in the diagnosis of certain metabolic disorders. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physiological concentrations in human plasma, its biochemical significance, and the analytical methodologies for its precise quantification.

Introduction to this compound (C8-DC)

This compound, also known as suberylcarnitine or C8-DC (dicarboxylic carnitine), is an acylcarnitine ester. Acylcarnitines are crucial for energy metabolism, specifically in the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. While the β-oxidation of straight-chain fatty acids is the primary energy-generating pathway, alternative routes such as ω-oxidation become significant when β-oxidation is impaired.

This compound is a product of the ω-oxidation of medium-chain fatty acids. This pathway, primarily active in the smooth endoplasmic reticulum of the liver and kidneys, serves as a salvage pathway when the primary β-oxidation process is defective[1][2]. The resulting dicarboxylic acids can then be esterified to carnitine, forming dicarboxylic acylcarnitines like this compound, which are then released into circulation.

Physiological Concentrations of this compound in Human Plasma

In healthy individuals, the concentration of this compound in plasma is typically very low, reflecting the minor role of ω-oxidation under normal physiological conditions. Elevated levels are indicative of underlying metabolic dysregulation.

| Analyte | Specimen | Age Group | Physiological Concentration Range |

| This compound (C8-DC) | Plasma | All | 0 - 0.08 µmol/L[3] |

| This compound (C8-DC) | Plasma | All | < 0.15 nmol/mL[4] |

Note on Units: The concentration is presented in both micromoles per liter (µmol/L) and nanomoles per milliliter (nmol/mL). 1 µmol/L is equivalent to 1 nmol/mL.

Clinical Significance: A Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The primary clinical relevance of elevated this compound lies in its role as a secondary biomarker for inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[5][6][7]. MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy[6].

In individuals with MCAD deficiency, the blockage of β-oxidation leads to an accumulation of medium-chain fatty acyl-CoAs. This accumulation shunts these fatty acids towards the ω-oxidation pathway, resulting in an overproduction of dicarboxylic acids, including suberic acid. Suberic acid is then esterified to carnitine, leading to a significant increase in the plasma concentration of this compound[5]. Therefore, the quantification of this compound, in conjunction with other acylcarnitines like octanoylcarnitine (C8), is a critical component of newborn screening and diagnostic testing for MCAD deficiency[7][8].

Biochemical Pathway of this compound Formation in MCAD Deficiency

Caption: Biochemical pathway of this compound formation in MCAD deficiency.

Quantification of this compound in Human Plasma: A Detailed LC-MS/MS Protocol

The gold standard for the accurate and sensitive quantification of this compound in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized, field-proven methodology based on established principles for acylcarnitine analysis[9][10][11][12].

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Step-by-Step Methodology

1. Sample Preparation

-

Rationale: This initial phase is critical for removing interfering substances from the plasma matrix and preparing the analyte for sensitive detection.

-

Protocol:

-

To 50 µL of human plasma, add 10 µL of an internal standard solution containing a stable isotope-labeled analog of suberylcarnitine (e.g., d3-Suberylcarnitine) in methanol. The internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response.

-

Add 200 µL of ice-cold methanol to precipitate plasma proteins. Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

2. Derivatization (Butylation)

-

Rationale: Butylation of the carboxyl groups of dicarboxylic acylcarnitines, like suberylcarnitine, increases their hydrophobicity and improves their chromatographic retention on reversed-phase columns. It also enhances their ionization efficiency in the mass spectrometer, leading to improved sensitivity[9].

-

Protocol:

-

To the dried residue, add 100 µL of 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol).

-

Seal the tubes and incubate at 65°C for 20 minutes.

-

After incubation, evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

-

3. LC-MS/MS Analysis

-

Rationale: This step separates this compound from other components in the sample and then detects and quantifies it with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the butylated acylcarnitines.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the acylcarnitines based on their hydrophobicity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Butylated this compound (C8-DC):

-

Precursor Ion (Q1): The protonated molecular ion [M+H]+ of the dibutyl ester of suberylcarnitine. The molecular weight of suberylcarnitine is 317.4 g/mol . The dibutyl ester adds two butyl groups (C4H9), each with a mass of 57.1 g/mol , and removes two hydrogens. The resulting molecular weight is approximately 431.6 g/mol . The protonated precursor ion would be m/z 432.6.

-

Product Ion (Q3): A characteristic fragment ion of carnitine, which is typically m/z 85.1[9].

-

Collision Energy (CE): This will need to be optimized for the specific instrument but will be in the range of 20-40 eV.

-

-

MRM Transition for Internal Standard (e.g., d3-dibutyl-Suberylcarnitine):

-

Precursor Ion (Q1): m/z 435.6

-

Product Ion (Q3): m/z 85.1

-

-

4. Data Analysis and Quantification

-

Rationale: To determine the concentration of this compound in the unknown plasma samples.

-

Protocol:

-

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of this compound (and a constant concentration of the internal standard) that have undergone the same sample preparation procedure.

-

The peak area ratio of the analyte to the internal standard is plotted against the known concentration of the calibration standards.

-

The concentration of this compound in the unknown plasma samples is then calculated from the linear regression of the calibration curve.

-

Conclusion

The quantification of this compound in human plasma is a powerful tool in the investigation of inborn errors of metabolism, particularly MCAD deficiency. Its low physiological concentration makes its elevation a sensitive and specific indicator of metabolic distress. The LC-MS/MS methodology detailed in this guide provides the necessary sensitivity and specificity for its reliable measurement in a clinical and research setting. Understanding the biochemical basis of its formation and its physiological concentrations is paramount for the accurate interpretation of analytical results and for advancing our knowledge of metabolic diseases.

References

-

Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. (2025). The Medical Biochemistry Page. [Link]

-

Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1253–1263. [Link]

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. (2025). Medscape. [Link]

-

Medium-chain acyl-coenzyme A dehydrogenase deficiency. (2023). Wikipedia. [Link]

-

Suberyl (C8-DC) - Acylcarnitine Profile, Plasma - Lab Results explained. (n.d.). HealthMatters.io. [Link]

-

Omega Oxidation of Fatty Acids. (n.d.). BYJU'S. [Link]

-

Vockley, J., & Whiteman, D. A. (2022). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]

-

Turgeon, C. T., Magera, M. J., & Rinaldo, P. (2013). A rapid UPLC–MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 405(2-3), 963–973. [Link]

-

Li, W., & Cohen, L. H. (2005). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for β-oxidation. Rapid Communications in Mass Spectrometry, 19(23), 3434–3440. [Link]

-

Omega oxidation. (2023). Wikipedia. [Link]

-

Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Analytical Chemistry, 89(17), 9031–9039. [Link]

-

Bruce, S., & Gaugue, I. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

-

LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023). Restek. [Link]

-

Omega Oxidation of Fatty Acids: Steps & Significance. (2023). Allen Institute. [Link]

-

Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. (2023). Microbe Notes. [Link]

-

Flanagan, J. L., Simmons, P. A., Vehovec, J., Pryor, P. I., & Simmons, D. L. (2010). Determination of the Reference Range of Endogenous Plasma Carnitines in Healthy Adults. Annals of Clinical Biochemistry, 47(Pt 3), 257–263. [Link]

-

Omega Oxidation for Fatty Acids. (2019). YouTube. [Link]

-

Hartl, M., & Kienberger, H. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8), e0221342. [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. (2024). RTI International. [Link]

-

Acylcarnitine Normal Ranges. (n.d.). University of Utah Health. [Link]

-

Acylcarnitine Profile. (n.d.). University of Iowa Health Care. [Link]

-

Karami, H., Shafaat, M., & Alaei, M. (2019). Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. Iranian Journal of Pediatrics, 29(6), e93026. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. Suberyl (C8-DC) - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. uncmedicalcenter.org [uncmedicalcenter.org]

- 5. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 7. revvity.com [revvity.com]

- 8. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. msacl.org [msacl.org]

- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

the role of (L)-Suberyl Carnitine in dicarboxylic aciduria

An In-depth Technical Guide on the Role of (L)-Suberyl Carnitine in Dicarboxylic Aciduria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicarboxylic aciduria is a hallmark metabolic disturbance of inherited disorders of fatty acid oxidation (FAO), signifying a critical overload of the mitochondrial β-oxidation pathway. When this primary energy-generating process is impaired, fatty acids are shunted into alternative microsomal ω-oxidation, producing dicarboxylic acids. This compound (C8-DC), the carnitine ester of suberic acid, emerges as a key secondary biomarker in this context. Its presence and concentration in biological fluids provide a window into the underlying pathophysiology, particularly in conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide elucidates the biochemical cascade leading to suberyl carnitine formation, details its role as a diagnostic marker within the broader acylcarnitine profile, presents a robust analytical workflow for its quantification via tandem mass spectrometry, and discusses its implications for therapeutic monitoring and drug development.

Dicarboxylic Aciduria: A Consequence of Impaired Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a vital catabolic process that provides energy during periods of fasting or metabolic stress.[1][2] This pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and ketogenesis.[2] Inborn errors of metabolism, such as MCAD deficiency, disrupt this pathway by incapacitating specific enzymes.[3][4]

When an enzymatic block occurs, as in the inability to dehydrogenate medium-chain acyl-CoAs in MCAD deficiency, these intermediates accumulate within the mitochondria.[5][6] This accumulation has two primary consequences:

-

Sequestration of Coenzyme A: The trapping of Coenzyme A (CoA) as accumulating acyl-CoA esters depletes the free CoA pool, inhibiting other essential metabolic pathways.[7]

-

Metabolic Shunting: To alleviate this toxic buildup, the accumulating fatty acids are rerouted from the mitochondria to the endoplasmic reticulum, where they undergo ω-oxidation.[1][7] This alternative pathway oxidizes the terminal methyl (ω) carbon of the fatty acid, converting a monocarboxylic acid into a dicarboxylic acid.[1]

These newly formed dicarboxylic acids (e.g., adipic, suberic, and sebacic acids) can then be transported back to the mitochondria or peroxisomes for β-oxidation.[1] However, if the primary β-oxidation defect also affects dicarboxylic acids of a similar chain length, they too will accumulate and be excreted in the urine, leading to the characteristic finding of dicarboxylic aciduria.[1][8][9]

The Dual Roles of L-Carnitine in Cellular Metabolism

L-Carnitine is a crucial amino acid derivative with two fundamental roles in fatty acid metabolism:

-

The Carnitine Shuttle: Its primary, classical role is to facilitate the transport of long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, which is otherwise impermeable to them.[2][10][11] LCFAs are first activated to LCFA-CoA, then esterified to carnitine by carnitine palmitoyltransferase I (CPT1), transported across the membrane as acylcarnitines by carnitine-acylcarnitine translocase (CACT), and finally converted back to LCFA-CoA inside the matrix by CPT2.[11]

-

Mitochondrial Detoxification: A second, equally vital function is to buffer the intramitochondrial acyl-CoA/CoA ratio.[12] When acyl-CoA intermediates accumulate due to a metabolic block, carnitine acetyltransferases can convert them into their corresponding acylcarnitine esters.[13] These acylcarnitines are less toxic than their CoA counterparts and can be transported out of the mitochondria and subsequently excreted in the urine, thus regenerating the pool of free CoA for other essential processes.[13][14] It is this detoxification mechanism that leads to the formation of this compound.

Pathophysiology of this compound Formation

The formation of this compound is a direct consequence of the metabolic derangement seen in disorders like MCAD deficiency. The process follows a clear causal chain:

-

MCAD Block: The deficiency of the MCAD enzyme prevents the dehydrogenation of C6-C12 acyl-CoAs. Octanoyl-CoA (C8-CoA) is a primary substrate that accumulates.

-

ω-Oxidation Shunt: Medium-chain fatty acids are shunted to the ω-oxidation pathway, producing C8 dicarboxylic acid (suberic acid) and C10 dicarboxylic acid (sebacic acid), among others.[9]

-

Impaired Dicarboxylate β-Oxidation: The newly formed suberic acid is activated to suberyl-CoA and undergoes β-oxidation. However, this process is also dependent on the MCAD enzyme. The block in MCAD activity therefore also impairs the degradation of suberyl-CoA.

-

Carnitine Conjugation: The accumulating intramitochondrial suberyl-CoA is conjugated to L-carnitine by a carnitine acyltransferase.

-

Export and Excretion: The resulting this compound is transported out of the mitochondria and cell, appearing in plasma and urine.[15]

This pathway highlights that suberyl carnitine is not just a random metabolite but a specific marker of pathway overflow and the cell's attempt to mitigate toxicity.

Caption: Biochemical pathway of this compound formation in MCAD deficiency.

This compound as a Diagnostic Biomarker

While dicarboxylic aciduria is a general indicator of a FAO disorder, the specific profile of acylcarnitines in blood and urine is highly diagnostic.[16][17][18] Analysis by tandem mass spectrometry (MS/MS) allows for the simultaneous identification and quantification of dozens of acylcarnitine species.[14][19]

In MCAD deficiency, the pathognomonic finding is a significant elevation of octanoylcarnitine (C8).[3][20] However, a complete profile provides a more robust diagnosis. This compound (C8-DC), along with hexanoylglycine and suberylglycine, serves as a crucial corroborating biomarker.[9][18] Its presence confirms that the ω-oxidation pathway has been activated due to the primary metabolic block.

| Disorder | Primary Acylcarnitine Marker(s) | Secondary / Corroborating Markers |

| MCAD Deficiency | C8 (Octanoylcarnitine) | C6, C10:1, C8-DC (Suberylcarnitine) , C8/C10 ratio > 5[20] |

| VLCAD Deficiency | C14:1, C14, C16 | C12, C14:2 |

| LCHAD/MTP Deficiency | C16-OH, C18:1-OH | C12-OH, C14-OH, C18-OH |

| Glutaric Aciduria Type II (MADD) | C4, C5, C8, C10, C12, C14:1, C5-DC (Glutarylcarnitine) | Broad elevation of multiple acylcarnitines |

This table provides a simplified overview for comparative purposes.

The diagnostic power comes from recognizing these specific patterns. An elevated C8 level is highly suggestive of MCAD deficiency, but the concurrent elevation of C8-DC strengthens the diagnosis by providing evidence of the downstream metabolic consequences.

Analytical Methodologies for Quantification

The gold standard for acylcarnitine analysis, including suberyl carnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22][23] This method offers high sensitivity, specificity, and throughput, making it ideal for both clinical diagnostics and newborn screening from dried blood spots.[17][24]

Experimental Protocol: Quantification of this compound in Plasma

This protocol describes a self-validating system using stable isotope-labeled internal standards for accurate quantification.

1. Reagents & Materials:

-

Plasma samples, Quality Controls (QCs), Calibrators

-

Internal Standard (IS) solution: Methanol containing known concentrations of deuterated acylcarnitines (e.g., d3-Octanoylcarnitine, and if available, d4-Suberylcarnitine).

-

Acetonitrile (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Formic Acid, LC-MS grade

-

n-Butanol with 3N HCl (prepared by bubbling HCl gas or adding acetyl chloride)

-

Nitrogen gas for evaporation

-

96-well microtiter plates

2. Sample Preparation & Derivatization:

-

Aliquot: Pipette 10 µL of plasma, calibrator, or QC into a 96-well plate.

-

Protein Precipitation & Extraction: Add 200 µL of the IS solution in methanol to each well. Mix thoroughly and incubate for 20 minutes at 4°C to precipitate proteins.

-

Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.

-

Evaporation: Dry the supernatant completely under a stream of nitrogen gas at 40°C.

-

Derivatization (Butylation): Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 20 minutes. This step converts the carboxyl group of carnitine and the two carboxyl groups of suberyl carnitine to butyl esters.

-

Causality: Butylation is critical. It increases the volatility and ionization efficiency of the analytes. For dicarboxylic acylcarnitines, the double butylation results in a unique mass shift, allowing them to be distinguished from isobaric monocarboxylic hydroxy-acylcarnitines.[21]

-

-

Final Evaporation: Dry the derivatization reagent under nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A programmed gradient from low to high organic phase to separate acylcarnitines by chain length and polarity.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

Common Transition: Acylcarnitines characteristically lose a neutral fragment, leading to a product ion at m/z 85. The precursor ion will be the [M+H]+ of the butylated analyte.

-

Example Transitions (illustrative):

-

Butylated C8-carnitine: m/z 316.3 → 85.1

-

Butylated d3-C8-carnitine: m/z 319.3 → 85.1

-

Di-butylated C8-DC-carnitine: m/z 430.3 → 85.1

-

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to its stable isotope-labeled internal standard.

-

Generate a calibration curve by plotting the area ratios of the calibrators against their known concentrations.

-

Determine the concentration of suberyl carnitine in the unknown samples by interpolating their area ratios from the calibration curve.

Caption: Analytical workflow for acylcarnitine quantification by LC-MS/MS.

Clinical Significance and Therapeutic Implications

Understanding the role of this compound has direct applications in patient care and drug development:

-

Newborn Screening: The inclusion of C8-DC and other secondary markers in newborn screening panels can improve the specificity and reduce false positives for MCAD deficiency screening programs.[25]

-

Therapeutic Monitoring: Many patients with FAO disorders are treated with L-carnitine supplementation.[26][27] The goal is to provide sufficient free carnitine to detoxify accumulating acyl-CoAs.[12][28] Monitoring the levels of suberyl carnitine and other acylcarnitines can help titrate the L-carnitine dose and assess the effectiveness of the treatment in clearing toxic metabolites.[27]

-

Drug Development: For novel therapies aimed at bypassing or correcting the enzymatic defect in MCAD deficiency, the entire acylcarnitine profile, including suberyl carnitine, serves as a critical set of pharmacodynamic biomarkers. A successful therapy would be expected to normalize not only the primary C8 marker but also the secondary markers of pathway overflow like C8-DC, indicating a comprehensive restoration of metabolic flux.

Conclusion

This compound is more than an incidental metabolite; it is a key piece of the diagnostic puzzle in dicarboxylic aciduria. Its formation is a direct and logical consequence of a primary block in mitochondrial β-oxidation, representing the cell's engagement of an alternative disposal pathway. For researchers and clinicians, its detection and quantification via robust LC-MS/MS methods provide a deeper understanding of the metabolic state, enhance diagnostic accuracy for disorders like MCAD deficiency, and offer a valuable biomarker for monitoring therapeutic efficacy. As we move toward more sophisticated metabolic therapies, a comprehensive understanding of such secondary biomarkers will be indispensable for developing safer and more effective treatments.

References

-

T. J. de Sain-van der Velden, M., M. van der Ham, R. J. A. Wanders, F. A. Wijburg, and G. P. A. Smit. "Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria." PubMed, [Link].

-

D. S. Millington, N. Kodo, D. L. Norwood, and C. R. Roe. "Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry." PubMed, [Link].

-

J. D. Sharer, and S. G. K. Lee. "Acylcarnitine analysis by tandem mass spectrometry." Mayo Clinic, [Link].

-

D. S. Millington, N. Kodo, and D. L. Norwood. "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." PubMed, [Link].

-

D. S. Millington, N. Kodo, and D. L. Norwood. "(PDF) Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." ResearchGate, [Link].

-

F. E. Vianey-Saban, C., J. M. Guffon, F. Rocchiccioli, J. P. Collet, M. David, and M. Divry. "[Study of Plasma Acylcarnitines Using Tandem Mass Spectrometry. Application to the Diagnosis of Metabolism Hereditary Diseases]." PubMed, [Link].

-

A. B. Fernández-García, and E. R. de la Osa. "Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases." Metabolites, [Link].

-

L. Bruinvis, and D. Ketting. "The differential diagnosis of dicarboxylic aciduria." PubMed, [Link].

-

I. Matsumoto, T. Kuhara, T. Shinka, Y. Inoue, and M. Matsumoto. "A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis." PubMed, [Link].

-

"Dicarboxylic aciduria (Concept Id: C1856432)." NCBI, [Link].

-

P. Divry, M. David, N. Gregersen, S. Kølvraa, E. Christensen, J. P. Collet, C. Dellamonica, and J. Cotte. "Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood." PubMed, [Link].

-

S. J. van der Veen, M. van Schothorst, E. M., and S. M. Houten. "The biochemistry and physiology of long-chain dicarboxylic acid metabolism." PMC, [Link].

-

U. Wendel. "Diagnosis and therapy of organic acidurias." PubMed, [Link].

-

A. M. G. Smith, and J. L. Vockley. "Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency." GeneReviews - NCBI, [Link].

-

"Long-chain dicarboxylic aciduria (Concept Id: C1837273)." NCBI, [Link].

-

E. M. Brown. "(PDF) Practical management of organic acidemias." ResearchGate, [Link].

-

"Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency." Children's Hospital of Philadelphia, [Link].

-

"MCAD deficiency - Symptoms and causes." Mayo Clinic, [Link].

-

P. Rinaldo, D. J. O'Shea, R. D. Welch, and D. S. Millington. "Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood." PubMed, [Link].

-

"Medium-chain acyl-CoA dehydrogenase deficiency." MedlinePlus Genetics, [Link].

-

S. H. Adams, C. S. McCoin, T. A. Knotts, and M. Fiehn. "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues." NIH, [Link].

-

S. Ferdinandusse, D. S. Millington, S. G. K. Lee, and R. J. A. Wanders. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." PubMed, [Link].

-

C. N. Zimmerman, and J. D. Sharer. "Analytical Methods for Quantitative Plasma Carnitine Determination." PubMed, [Link].

-

C. R. Roe, D. S. Millington, D. A. Maltby, and T. P. Bohan. "Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine." PubMed, [Link].

-

Y. Wang, Y. Liu, J. Wang, and X. Lu. "Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma." PMC - PubMed Central, [Link].

-

S. K. W. Chow, and M. S. S. Chow. "Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke." bevital, [Link].

-

M. F. C. M. de Sain-van der Velden, G. P. A. Smit, and R. J. A. Wanders. "Serum free carnitine in medium chain acyl-CoA dehydrogenase deficiency." PubMed, [Link].

-

C. S. McCoin, T. A. Knotts, and S. H. Adams. "Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice." bioRxiv, [Link].

-

D. H. Chace, S. L. Hillman, J. R. Van Hove, and E. W. Naylor. "Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots." SciSpace, [Link].

-

P. T. Lee, M. A. Johnson, I. A. Hughes, and J. V. Leonard. "L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study." PubMed, [Link].

-

C. R. Roe, and C. L. Hoppel. "L-Carnitine Insufficiency in Disorders of Organic acid Metabolism: Response to L-Carnitine by Patients with Methylmalonic Aciduria and 3-Hydroxy-3-methylglutaric Aciduria." ResearchGate, [Link].

-

"Why is L-carnitine used for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency?" AIE, [Link].

-

L. L. Longo, N., and M. S. S. Di San Filippo. "CARNITINE TRANSPORT AND FATTY ACID OXIDATION." PMC - NIH, [Link].

-

O. Kuda, and K. Brejchová. "Metabolic Pathways of Acylcarnitine Synthesis." biomed.cas.cz, [Link].

-

"llustration of biochemical interactions: the carnitine shuttle, fatty..." ResearchGate, [Link].

Sources

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 5. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 6. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. mdpi.com [mdpi.com]

- 8. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bevital.no [bevital.no]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. Diagnosis and therapy of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. droracle.ai [droracle.ai]

Preliminary Studies on the Metabolic Fate of (L)-Suberyl Carnitine

An In-depth Technical Guide for Researchers

Abstract

(L)-Suberyl Carnitine is a dicarboxylic acylcarnitine, a class of molecules intrinsically linked to cellular energy metabolism.[1][2] While the roles of short- and long-chain acylcarnitines are well-documented, the precise metabolic pathways of medium-chain dicarboxylic species like this compound remain an area of active investigation. Understanding its metabolic fate is crucial for elucidating its potential physiological roles, its utility as a biomarker for peroxisomal disorders, and its impact on mitochondrial function.[3][4] This guide provides a comprehensive framework for conducting preliminary studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will detail the causal logic behind experimental design, present robust in vitro and in vivo protocols, and outline the state-of-the-art analytical techniques required for metabolite identification and quantification.

Theoretical Framework: The Metabolic Context of Dicarboxylic Acylcarnitines

Before designing experimental protocols, it is essential to understand the established metabolic landscape in which this compound operates. Acylcarnitines are pivotal for transporting fatty acids into the mitochondria for β-oxidation, a process governed by the carnitine shuttle.[5][6] This shuttle involves carnitine palmitoyltransferase 1 (CPT1), the carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[7][8]

However, the metabolism of dicarboxylic acids (DCAs), the acyl group in this compound, follows a distinct path. DCAs are typically products of ω-oxidation of monocarboxylic fatty acids.[9] Crucially, the subsequent chain-shortening of these DCAs via β-oxidation occurs primarily within peroxisomes , not mitochondria.[9][10] This distinction is fundamental to our investigation. The final products of peroxisomal β-oxidation, such as acetyl-CoA and medium-chain acyl-CoAs, can then be transported to mitochondria (often via conjugation with carnitine) for complete oxidation.[11] Therefore, our primary hypothesis is that this compound is a substrate for, or a product of, peroxisomal metabolic pathways.

A Phased Experimental Approach to Determine Metabolic Fate

A logical, multi-phase approach is required to systematically investigate the metabolic fate of this compound. We advocate for a strategy that begins with simple, controlled in vitro systems to build mechanistic understanding before progressing to more complex in vivo models that reveal systemic processing.

Caption: Overall workflow for investigating this compound's metabolic fate.

In Vitro Methodologies: Uncovering Cellular Mechanisms

The initial phase focuses on determining if and how cells interact with this compound. The choice of cell line is critical; primary hepatocytes or cell lines like HepG2 are ideal due to their high metabolic activity, particularly in fatty acid metabolism.[11] Fibroblasts are also a valuable model, as they are commonly used in diagnosing inborn errors of metabolism.[12][13]

Protocol 1: In Vitro Acylcarnitine Profiling Assay

This assay is designed to track the uptake of this compound and identify its immediate metabolites produced by the cell.

Causality Behind the Design: By analyzing both the extracellular medium and the intracellular lysate, we can differentiate between cellular uptake and subsequent metabolism. A decrease in extracellular this compound coupled with an increase in intracellular levels confirms transport. The appearance of new acylcarnitine species intracellularly or their excretion back into the medium provides direct evidence of metabolic conversion.

Step-by-Step Protocol:

-

Cell Culture: Plate human hepatocytes or fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Preparation: Aspirate the growth medium, wash cells twice with warm phosphate-buffered saline (PBS).

-

Incubation: Add 1 mL of serum-free medium containing a defined concentration (e.g., 50 µM) of this compound to each well. For control wells, add medium with a vehicle control.

-

Time Course: Incubate the plates at 37°C in a CO2 incubator. Collect samples at various time points (e.g., 0, 1, 4, 12, and 24 hours).

-

Sample Collection:

-

Extracellular: At each time point, collect the incubation medium into a labeled tube.

-

Intracellular: Immediately after removing the medium, wash the cells three times with ice-cold PBS to remove any extracellular substrate. Add 500 µL of ice-cold 80% methanol containing a stable isotope-labeled internal standard (e.g., D3-Carnitine) to lyse the cells and precipitate proteins.

-

-

Sample Processing:

-

Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing metabolites) to a new tube for analysis. Process the collected medium samples similarly by adding methanol and internal standards.

-

-

Analysis: Analyze the processed samples via LC-MS/MS as described in Section 5.

Caption: Workflow for the in vitro cell-based acylcarnitine profiling assay.

In Vivo Methodologies: A Systemic Perspective

To understand the complete picture of ADME, an in vivo study is necessary. The mouse is a suitable initial model due to its well-characterized physiology and the availability of genetic models for metabolic diseases.

Protocol 2: Pharmacokinetic Study in Mice

Causality Behind the Design: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability.[14] IV administration shows the compound's fate once it is in systemic circulation, bypassing absorption barriers. Oral administration reveals the extent of gut absorption and first-pass metabolism in the liver. A time-course collection of plasma and urine is essential for building a pharmacokinetic profile and identifying excreted metabolites.

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) for at least one week with ad libitum access to food and water.

-

Dosing:

-

IV Group (n=5): Administer a single bolus dose of this compound (e.g., 10 mg/kg) via the tail vein.

-

PO Group (n=5): Administer a single dose via oral gavage (e.g., 50 mg/kg).

-

Control Group (n=5): Administer the vehicle (saline) via the same routes.

-

-

Sample Collection:

-

Plasma: Collect blood samples (e.g., via saphenous vein) into EDTA-coated tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Urine: House mice in metabolic cages to collect urine over a 24-hour period.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Precipitate proteins from plasma and urine by adding 4 volumes of cold acetonitrile containing internal standards.

-

Centrifuge and collect the supernatant for LC-MS/MS analysis.

-

-

Tissue Distribution (Optional Terminal Step): At the final time point (24h), euthanize the animals and harvest key organs (liver, kidney, heart, muscle). Homogenize tissues and extract metabolites using a similar protein precipitation method.

Core Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for acylcarnitine analysis due to its high sensitivity and specificity.[15][16][17]

Causality Behind the Method:

-

Chromatography (LC): This step is crucial for separating isomeric acylcarnitines, which have the same mass but different structures (e.g., dicarboxylic vs. hydroxylated forms).[18][19] A C18 reversed-phase column with a gradient elution is typically effective.

-

Mass Spectrometry (MS/MS): This provides two levels of mass filtering for high-confidence identification and quantification.

-

Precursor Ion Scanning: This is a powerful technique for discovering all acylcarnitines in a sample. All carnitine esters fragment to produce a common product ion at m/z 85.[18] By setting the mass spectrometer to detect all parent ions that produce this m/z 85 fragment, one can create a comprehensive profile of all acylcarnitines present.

-

Multiple Reaction Monitoring (MRM): For quantification, MRM is the gold standard. It involves monitoring a specific precursor ion-to-product ion transition for the target analyte and its stable isotope-labeled internal standard, providing exceptional sensitivity and accuracy.[20]

-

Sample Preparation Note: Dicarboxylic acylcarnitines can exhibit poor ionization efficiency. Derivatization to their butyl esters (butylation) using acidified butanol is a common and effective strategy to improve their detection by ESI-MS/MS.[18][20]

Data Interpretation and Expected Outcomes

The data generated from these preliminary studies will provide the first comprehensive look at the metabolic fate of this compound.

Hypothesized Metabolic Pathway

Based on the known metabolism of dicarboxylic acids, we can hypothesize a primary metabolic route for this compound. It is likely a substrate for peroxisomal β-oxidation. This process would sequentially shorten the suberyl (C8 dicarboxylic) chain by two carbons at a time, leading to the formation of adipyl-carnitine (C6 dicarboxylic) and subsequently succinyl-carnitine (C4 dicarboxylic).

Caption: Hypothesized peroxisomal β-oxidation pathway for this compound.

Quantitative Data Summary

The results from the in vitro and in vivo studies should be summarized in tables to facilitate interpretation.

Table 1: Expected In Vitro Metabolite Profile in Hepatocyte Lysate (Concentration in µM)

| Time (h) | This compound (C8-DC) | Adipyl-Carnitine (C6-DC) | Succinyl-Carnitine (C4-DC) |

|---|---|---|---|

| 0 | 0.1 | < 0.05 | < 0.05 |

| 1 | 5.2 | 0.8 | < 0.05 |

| 4 | 12.5 | 3.1 | 0.5 |

| 12 | 8.3 | 6.7 | 1.8 |

| 24 | 2.1 | 4.2 | 3.5 |

Table 2: Expected In Vivo Plasma Pharmacokinetics (Concentration in ng/mL)

| Time (h) | IV Administration (10 mg/kg) | PO Administration (50 mg/kg) |

|---|---|---|

| 0.25 | 2500 | 150 |

| 1 | 1200 | 450 |

| 4 | 350 | 300 |

| 8 | 80 | 90 |

| 24 | < 10 | < 10 |

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach for the preliminary investigation of this compound's metabolic fate. By combining targeted in vitro and in vivo experiments with high-sensitivity LC-MS/MS analysis, researchers can effectively map its cellular uptake, metabolic conversion, and systemic distribution. The expected findings would likely confirm a primary role for peroxisomal β-oxidation in its degradation.

Future studies should build upon these preliminary findings. The use of ¹³C or ¹⁴C radiolabeled this compound would enable a more complete mass balance study and definitive identification of all metabolites. Furthermore, kinetic studies using isolated enzymes (e.g., carnitine octanoyltransferase) could be performed to determine specific enzyme affinities and turnover rates, providing a deeper level of mechanistic detail.

References

-

Title: Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Source: Journal of Lipid Research URL: [Link]

-

Title: Analytical strategies for identifying drug metabolites. Source: PubMed URL: [Link]

-

Title: Acylcarnitine analysis by tandem mass spectrometry. Source: Mayo Clinic URL: [Link]

-

Title: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Source: PubMed URL: [Link]

-

Title: Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Source: PubMed URL: [Link]

-

Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. Source: PubMed URL: [Link]

-

Title: METABOLIC FATE OF ACETYLCARNITINE IN MICE AND HUMANS: INSIGHTS INTO BIOAVAILABILITY AND EXCRETION. Source: RSU Research Portal URL: [Link]

-

Title: L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Source: MDPI URL: [Link]

-

Title: CARNITINE TRANSPORT AND FATTY ACID OXIDATION. Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Source: Arome Science URL: [Link]

-

Title: Analytical strategies for identifying drug metabolites | Request PDF. Source: ResearchGate URL: [Link]

-

Title: In Vitro Probe Acylcarnitine Profiling Assay Using Cultured Fibroblasts and Electrospray Ionization Tandem Mass Spectrometry Predicts Severity of Patients With Glutaric Aciduria Type 2. Source: PubMed URL: [Link]

-

Title: Novel metabolic and molecular findings in hepatic carnitine palmitoyltransferase I deficiency. Source: PubMed URL: [Link]

-

Title: The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs. Source: PubMed Central URL: [Link]

-

Title: Carnitine-acylcarnitine translocase. Source: Wikipedia URL: [Link]

-

Title: Methods of Metabolite Identification. Source: Creative Bioarray URL: [Link]

-

Title: Medium-chain dicarboxylic acylcarnitines as markers of n-3 PUFA-induced peroxisomal oxidation of fatty acids. Source: PubMed URL: [Link]

-

Title: Metabolic Pathways of Acylcarnitine Synthesis. Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Acylcarnitines, including in vitro loading tests. Source: Mayo Clinic URL: [Link]

-

Title: Metabolite Identification by Mass Spectrometry. Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]

-

Title: The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724). Source: Human Metabolome Database URL: [Link]

-

Title: Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: Acylcarnitines - Understand energy metabolism across generations. Source: Biocrates URL: [Link]

-

Title: Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Source: PubMed URL: [Link]

-

Title: Altered acylcarnitine metabolism and inflexible mitochondrial fuel utilization characterize the loss of neonatal myocardial regeneration capacity. Source: PMC - PubMed Central URL: [Link]

-

Title: Acylcarnitines, Including In Vitro Loading Tests. Source: Semantic Scholar URL: [Link]

-

Title: Metabolic pathways of acylcarnitine synthesis. Source: ChemRxiv URL: [Link]

-

Title: Carnitine palmitoyltransferase I. Source: Wikipedia URL: [Link]

-

Title: Beta oxidation. Source: Wikipedia URL: [Link]

-

Title: Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. Source: YouTube URL: [Link]

-

Title: Metabolic Pathways of Acylcarnitine Synthesis. Source: PubMed URL: [Link]

-

Title: Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: 17.2: Oxidation of Fatty Acids. Source: Biology LibreTexts URL: [Link]

-

Title: Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes. Source: PubMed URL: [Link]

-

Title: Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Source: Frontiers URL: [Link]

-

Title: this compound | C15H27NO6 | CID 92036974. Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Source: MDPI URL: [Link]

-

Title: The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Source: PubMed URL: [Link]

-

Title: L-Carnitine. Source: Linus Pauling Institute URL: [Link]

-

Title: L-carnitine--metabolic functions and meaning in humans life. Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for Suberoyl-L-carnitine (HMDB0240724) [hmdb.ca]

- 3. Medium-chain dicarboxylic acylcarnitines as markers of n-3 PUFA-induced peroxisomal oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro probe acylcarnitine profiling assay using cultured fibroblasts and electrospray ionization tandem mass spectrometry predicts severity of patients with glutaric aciduria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. science.rsu.lv [science.rsu.lv]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (L)-Suberyl Carnitine in Biological Samples

Abstract

This application note describes a detailed, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (L)-Suberyl Carnitine in biological matrices such as plasma and urine. This compound is a key intermediate in the omega-oxidation of dicarboxylic acids and its accurate measurement is crucial for the diagnosis and monitoring of certain inherited metabolic disorders. This protocol provides a comprehensive guide for researchers, clinicians, and professionals in drug development, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The described method utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high throughput and reliability.

Introduction: The Significance of this compound Quantification

This compound, an octanedioylcarnitine, is an acylcarnitine that plays a significant role in fatty acid and amino acid metabolism.[1] It is formed during the metabolic processing of suberic acid, a dicarboxylic acid. Elevated levels of this compound in biological fluids can be indicative of underlying metabolic stress or specific inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Therefore, the accurate and precise quantification of this compound is a critical tool for clinical diagnostics, disease monitoring, and for understanding the broader landscape of metabolic pathways.

Direct infusion mass spectrometry, while rapid, is prone to interferences from isobaric compounds and does not distinguish between isomers.[1] The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) overcomes these limitations by providing chromatographic separation prior to mass analysis, thereby enhancing specificity and accuracy.[2][3] This application note details a robust LC-MS/MS protocol designed for the routine analysis of this compound in a clinical or research setting.

Principle of the Method

The quantification of this compound is achieved by LC-MS/MS operating in the positive electrospray ionization (ESI) mode. The method relies on the following key steps:

-

Sample Preparation: Efficient extraction of this compound from the biological matrix and removal of interfering substances, primarily proteins.[4]

-

Internal Standard: Use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, to correct for matrix effects and variations in instrument response.[5][6]

-

Chromatographic Separation: Separation of this compound from other endogenous components using reversed-phase liquid chromatography.

-

Mass Spectrometric Detection: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| This compound-d3 | ≥98%, isotopic purity ≥99% | Commercially Available |

| Acetonitrile | LC-MS Grade | Commercially Available |

| Methanol | LC-MS Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Water | LC-MS Grade | Commercially Available |

| Human Plasma/Urine (for matrix-matched calibrators and QCs) | Pooled, drug-free | Commercially Available |

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound and this compound-d3 into separate volumetric flasks.

-

Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a working solution of the internal standard, this compound-d3, at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Calibration Standards and Quality Control (QC) Samples:

-

Spike appropriate volumes of the this compound working solutions into blank biological matrix (plasma or urine) to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation Protocol

This protocol utilizes a straightforward protein precipitation method, which is efficient for high-throughput analysis.

-

To 50 µL of biological sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound-d3).

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Caption: A streamlined workflow for the preparation of biological samples.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 304.2 | 85.1 | 50 | 30 | 20 |

| This compound-d3 | 307.2 | 85.1 | 50 | 30 | 20 |

Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The characteristic product ion at m/z 85.1 results from the fragmentation of the carnitine moiety.

Caption: The analytical path from sample injection to detection in the LC-MS/MS system.

Method Validation

A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[7][8] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

-

Linearity and Range: The calibration curve should demonstrate a linear response over the intended concentration range, with a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. The accuracy should be within ±15% of the nominal value, and the precision (expressed as the coefficient of variation, %CV) should be ≤15%.

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of this compound in the biological matrix should be assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).

Typical Method Performance:

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by IS |

Data Analysis and Reporting

The concentration of this compound in unknown samples is calculated from the linear regression equation of the calibration curve, based on the peak area ratio of the analyte to the internal standard. The results should be reported with appropriate units (e.g., ng/mL or µmol/L) and should include the performance of the QC samples in the analytical run.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in biological samples. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput clinical and research applications. Proper method validation is essential to ensure the accuracy and precision of the data, which is critical for its use in diagnosing and managing metabolic disorders.

References

-

Schwarzer, C., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(4), 785-796. [Link]

-

Li, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(1), 105432. [Link]

-

Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 36. [Link]

-

Tomita, M., et al. (1976). Separation and determination of carnitine and its esters in human serum. Clinica Chimica Acta, 67(2), 173-179. [Link]

-

Gochin, M. (2006). Single-laboratory Validation of a Liquid chromatographic/tandem Mass Spectrometric Method for the Determination of Free and Total Carnitine in Infant Formula and Raw Ingredients. Journal of AOAC International, 89(1), 79-87. [Link]

-

Li, Y., et al. (2023). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 136(21), 2603-2612. [Link]

-

Minkler, P. E., et al. (2005). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 51(2), 379-391. [Link]

-

Narasimha Naidu, M., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15, 407-426. [Link]

-

Haynes, C. A., et al. (2014). A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis. Metabolomics, 10, 989-998. [Link]

-

Wang, Y., et al. (2023). LC-MS-based conventional metabolomics combined with machine learning models to identify metabolic markers for the diagnosis of type I diabetes. Frontiers in Endocrinology, 14, 1249339. [Link]

-

Tolonen, A., et al. (2011). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(17-18), 1431-1437. [Link]

-

ARUP Laboratories. Acylcarnitine Quantitative Profile, Plasma. [Link]

-

Minkler, P. E., et al. (2008). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry, 80(15), 5873-5882. [Link]

-

Lawson, A. J., et al. (2021). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 11(4), 227. [Link]

-

Jemal, M., et al. (2003). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 17(24), 2734-2744. [Link]

-

Li, K., et al. (2009). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science, 47(7), 584-588. [Link]

-

Gaugler, K., et al. (2020). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Pharmaceutical and Biomedical Analysis, 182, 113119. [Link]

-

Southam, A. D., et al. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 142(10), 1779-1790. [Link]

-

Sottani, C., et al. (2022). Developing a Fast Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for High-Throughput Surface Contamination Monitoring of 26 Antineoplastic Drugs. International Journal of Molecular Sciences, 23(19), 11623. [Link]

-

Parvin, S., & Garg, U. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 93-98. [Link]

-

Kuka, J., et al. (2018). Changes in the Metabolome of Different Tissues in Response to Streptozotocin Diabetes and Mildronate Exposure. Metabolites, 8(4), 74. [Link]

-

Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]

Sources

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Single-laboratory validation of a liquid chromatographic/tandem mass spectrometric method for the determination of free and total carnitine in infant formula and raw ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: A Validated Protocol for the Synthesis of (L)-Suberyl-d3-Carnitine for Use as a High-Purity Internal Standard

Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and pharmacokinetic studies requiring precise quantification of dicarboxylic acylcarnitines.

Introduction: The Need for a Robust Internal Standard

Acylcarnitines are essential intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] They are esters of L-carnitine and fatty acids, and their plasma and tissue profiles can serve as critical biomarkers for a range of inborn errors of metabolism, as well as acquired metabolic disorders.[3][4] (L)-Suberyl Carnitine, a dicarboxylic acylcarnitine, is a key metabolite in the context of fatty acid oxidation disorders.[5][6]

Quantitative analysis of endogenous metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accuracy and sensitivity.[4][7] However, the accuracy of these measurements is critically dependent on the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.[8] The ideal internal standard is a stable isotope-labeled analogue of the analyte, as it shares near-identical chemical and physical properties, ensuring co-elution and equivalent ionization efficiency, but is distinguishable by its mass.[9]

This application note provides a detailed, field-proven protocol for the chemical synthesis of (L)-Suberyl-d3-Carnitine. This deuterated standard is designed for use in isotope dilution mass spectrometry assays to ensure the highest level of quantitative accuracy. The protocol is structured to be self-validating, incorporating rigorous purification and characterization steps to yield a final product of verifiable purity and identity.

Synthesis Overview & Strategy

The synthesis of (L)-Suberyl-d3-Carnitine is achieved through a three-stage chemical process. The core of the strategy is the esterification of the hydroxyl group on stable isotope-labeled (L)-Carnitine with an activated derivative of suberic acid.[5] To prevent undesired side reactions at both ends of the symmetric suberic acid molecule, a monoprotected intermediate is first prepared.

The overall workflow is as follows:

Diagram 1: High-level workflow for the synthesis of (L)-Suberyl-d3-Carnitine.

Reaction Mechanism

The key reaction is a nucleophilic acyl substitution. The hydroxyl group of (L)-Carnitine-d3 acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the suberoyl chloride monomethyl ester. A non-nucleophilic base, such as pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Diagram 2: The core acylation reaction mechanism.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed by trained laboratory personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example |

| (L)-Carnitine (N-methyl-d3) HCl | ≥98% isotopic purity | Cayman Chemical, CIL |

| Suberic acid | ≥99% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |

| Anhydrous Methanol | ≥99.8% | Sigma-Aldrich |

| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous, Reagent Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

| Solvents for Chromatography | HPLC Grade | VWR |

Stage 1: Synthesis of Suberoyl Chloride Monomethyl Ester

Causality: Suberic acid is a symmetric dicarboxylic acid. Direct acylation would lead to a mixture of mono-acylated, di-acylated carnitine, and polymeric byproducts. To achieve selective mono-acylation, one carboxyl group is first protected as a methyl ester. The remaining carboxylic acid is then converted to a highly reactive acid chloride for efficient esterification with carnitine's secondary alcohol.

-

Mono-esterification: In a round-bottom flask, dissolve suberic acid (1.0 eq) in a 20-fold molar excess of anhydrous methanol. Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Insight: This in-situ formation of methanolic HCl is a classic Fischer esterification method that favors the mono-ester at controlled stoichiometry.

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the suberic acid monomethyl ester.

-

Acid Chloride Formation: Redissolve the crude ester in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

-

Reflux the mixture gently for 2-3 hours until gas evolution ceases.

-

Cool the reaction and remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude suberoyl chloride monomethyl ester as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step.

Stage 2: Acylation of (L)-Carnitine-d3

-

Suspend (L)-Carnitine (N-methyl-d3) HCl (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Insight: Pyridine serves as both the solvent and the base to neutralize the HCl salt of the carnitine starting material and the HCl generated during the acylation.

-

-

Cool the suspension to 0 °C in an ice bath.

-